

An In-depth Technical Guide to the Spectral Data of 6-Hydroxychrysene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Hydroxychrysene

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This guide provides a comprehensive analysis of the spectral data for **6-Hydroxychrysene**, a significant metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene.[1][2] Understanding the spectral signature of this compound is critical for researchers in environmental science, toxicology, and drug development for its accurate identification and quantification in complex matrices. This document collates and interprets nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy data, offering field-proven insights into the relationship between the molecular structure of **6-Hydroxychrysene** and its spectral characteristics.

Introduction to 6-Hydroxychrysene

6-Hydroxychrysene, with the chemical formula $C_{18}H_{12}O$, belongs to the class of organic compounds known as chrysenes.[1] It is formed in biological systems through the metabolic conversion of chrysene, a common environmental pollutant.[1][2] The introduction of a hydroxyl group onto the chrysene scaffold significantly alters its physicochemical properties, including its spectral behavior. Accurate spectral characterization is therefore paramount for its unambiguous identification.

Caption: Chemical structure of **6-Hydroxychrysene**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. The analysis of both ^1H and ^{13}C NMR spectra provides detailed information about the carbon-hydrogen framework of **6-Hydroxychrysene**.

1.1: ^1H NMR Spectroscopy

While a complete, publicly available experimental ^1H NMR spectrum for **6-Hydroxychrysene** is not readily accessible, analysis of the structure allows for the prediction of the key proton signals. The spectrum is expected to be complex due to the numerous aromatic protons and their spin-spin coupling. For comparison, the ^1H NMR spectrum of the parent compound, chrysene, shows signals in the aromatic region between 7.6 and 8.8 ppm in CDCl_3 . The introduction of the hydroxyl group at the 6-position will induce shifts in the neighboring protons due to its electronic effects.

Predicted ^1H NMR Data for **6-Hydroxychrysene**:

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1, H-12	~8.6 - 8.8	d	~8-9
H-2, H-11	~7.6 - 7.8	t	~7-8
H-3, H-10	~7.6 - 7.8	t	~7-8
H-4, H-9	~7.9 - 8.1	d	~8-9
H-5	~7.4 - 7.6	d	~8-9
H-7	~7.3 - 7.5	d	~8-9
H-8	~7.8 - 8.0	d	~8-9
OH	~5.0 - 6.0	br s	-

Note: These are predicted values and may vary based on solvent and experimental conditions.

1.2: ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on all the carbon atoms in the molecule. PubChem lists the existence of a ^{13}C NMR spectrum for **6-Hydroxychrysene**, and while the full dataset is proprietary, some chemical shifts can be inferred and compared with the parent chrysene.[1] The carbon atom bearing the hydroxyl group (C-6) is expected to be significantly deshielded.

Known and Predicted ^{13}C NMR Data for **6-Hydroxychrysene**:

Carbon	Chemical Shift (δ , ppm)
C-6 (C-OH)	~150-155
Other Aromatic C-H	~110-130
Quaternary Aromatic C	~125-135

Note: These are approximate ranges. The parent chrysene shows ^{13}C NMR signals between 121 and 132 ppm in CDCl_3 .

1.3: Experimental Protocol for NMR Data Acquisition

The following provides a generalized, robust protocol for acquiring high-quality NMR spectra of **6-Hydroxychrysene**.

Sample Preparation:

- Dissolve approximately 5-10 mg of **6-Hydroxychrysene** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , or acetone-d_6).
- Filter the solution through a glass wool plug into a standard 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

- ^1H NMR:
 - Pulse Program: Standard single-pulse (zg30).
 - Spectral Width: 0-16 ppm.

- Acquisition Time: ~3-4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16-64.
- ¹³C NMR:
 - Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 5 seconds.
 - Number of Scans: 1024 or more, depending on concentration.

Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Calibrate the chemical shift referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Standard workflow for NMR analysis.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

2.1: Electron Ionization Mass Spectrometry (EI-MS)

For a molecule like **6-Hydroxychrysene**, EI-MS is expected to produce a prominent molecular ion peak (M^+) due to the stability of the aromatic system. The molecular weight of **6-Hydroxychrysene** is 244.29 g/mol .[\[1\]](#)

Predicted Mass Spectrum Data for **6-Hydroxychrysene**:

m/z	Ion Identity	Predicted Relative Intensity
244	$[M]^+$	High
215	$[M-CHO]^+$	Moderate
189	$[M-C_2HO-CO]^+$	Moderate to Low
122	$[C_{10}H_8]^+$ (Naphthalene fragment)	Low

Note: The fragmentation of hydroxylated PAHs often involves the loss of CO or CHO radicals.

The PubChem database indicates a GC-MS analysis with a top peak at m/z 244 and other significant peaks at 215 and 122, which is consistent with the predicted fragmentation.[\[1\]](#)

2.2: Experimental Protocol for MS Data Acquisition

A standard protocol for obtaining an EI-MS spectrum is as follows:

Instrumentation:

- Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.

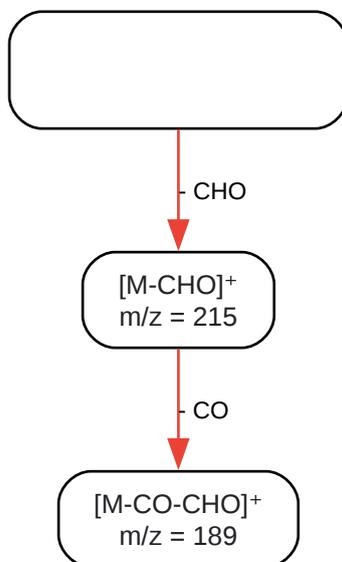
GC Parameters:

- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 280 °C.
- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 50-500.



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Caption: Predicted EI-MS fragmentation pathway.

Part 3: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like that of **6-Hydroxychrysene**.

3.1: UV-Vis Absorption Spectrum

The UV-Vis spectrum of **6-Hydroxychrysene** is expected to be similar to that of its parent compound, chrysene, but with potential shifts in the absorption maxima (λ_{max}) due to the auxochromic effect of the hydroxyl group. Chrysene in alcohol exhibits several absorption maxima, including strong absorptions at 268 nm and 320 nm.[3] The hydroxyl group is likely to cause a bathochromic (red) shift in these absorptions.

Reference UV-Vis Data for Chrysene (in Alcohol):

λ_{max} (nm)
222
258
268
295
320
344
353
361

Source: PubChem CID 9171[3]

The spectrum of **6-Hydroxychrysene** is anticipated to show a similar pattern of multiple absorption bands characteristic of polycyclic aromatic systems.

3.2: Experimental Protocol for UV-Vis Data Acquisition

Sample Preparation:

- Prepare a stock solution of **6-Hydroxychrysene** in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
- Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

Instrumentation:

- A dual-beam UV-Vis spectrophotometer.

Measurement Parameters:

- Wavelength Range: 200-600 nm.
- Blank: Use the same solvent as used for the sample.
- Cuvette: Use a 1 cm path length quartz cuvette.
- Scan Speed: Medium.

The resulting spectrum should be plotted as absorbance versus wavelength, and the λ_{max} values should be identified.

Conclusion

This technical guide provides a comprehensive overview of the expected and known spectral data for **6-Hydroxychrysene**. While a complete set of experimentally verified spectra from a single source is not readily available in the public domain, this document synthesizes information from various databases, provides predictions based on established chemical principles, and offers robust protocols for the acquisition of high-quality data. The provided information serves as a valuable resource for researchers and scientists in the positive identification and characterization of this important chrysene metabolite.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of 6-Hydroxychrysene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107994#spectral-data-for-6-hydroxychrysene-nmr-ms-uv-vis>]

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